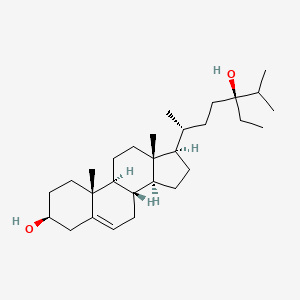

Stigmast-5-en-3beta,24-diol

Description

Structure

3D Structure

Properties

CAS No. |

71208-86-1 |

|---|---|

Molecular Formula |

C29H50O2 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O2/c1-7-29(31,19(2)3)17-12-20(4)24-10-11-25-23-9-8-21-18-22(30)13-15-27(21,5)26(23)14-16-28(24,25)6/h8,19-20,22-26,30-31H,7,9-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-,29+/m1/s1 |

InChI Key |

XKNWSLIOITZBGP-BDCPAJACSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C(C)C)O |

Isomeric SMILES |

CC[C@](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)(C(C)C)O |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C(C)C)O |

Synonyms |

stigmast-5-en-3 beta,24-diol |

Origin of Product |

United States |

Methodologies for the Isolation and Structural Elucidation of Stigmast 5 En 3beta,24 Diol

Extraction and Fractionation Techniques from Biological Matrices

The initial and critical step in the isolation of Stigmast-5-en-3β,24-diol from its natural sources is the efficient extraction from the complex biological matrix, followed by fractionation to simplify the mixture for further purification.

Solvent-based extraction is a fundamental technique for isolating phytosterols (B1254722), including Stigmast-5-en-3β,24-diol, from plant materials. The choice of solvent is paramount and is dictated by the polarity of the target compound and the nature of the plant matrix.

Soxhlet Extraction: This is a widely employed method for the exhaustive extraction of phytosterols. itmedicalteam.plijpsr.info Plant materials, such as the heartwood of Berberis aristata or the leaves of Hygrophila spinosa, are typically dried, powdered, and continuously extracted with a solvent in a Soxhlet apparatus. itmedicalteam.plijpsr.info Ethanol (B145695) (95%) is a common solvent for this purpose, yielding a crude extract containing a mixture of phytochemicals. itmedicalteam.pl In other studies, successive extraction with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and alcohol, is performed. ijpsr.info

Maceration: This simple technique involves soaking the plant material in a suitable solvent for a specific period. For instance, seeds of Trigonella foenum-graecum have been macerated in n-hexane and petroleum ether for 48 hours to extract lipophilic compounds. scione.com

Solvent Systems: The selection of solvents is crucial. Nonpolar solvents like n-hexane and petroleum ether are effective for extracting free sterols. scione.com Chloroform has been successfully used to extract Stigmast-5-en-3β-ol from the leaves of Hygrophila spinosa. ijpsr.inforesearchgate.net More polar solvents like methanol (B129727) and ethanol are used for broader spectrum extraction. itmedicalteam.plplos.org For example, a methanol root extract of Rhodiola imbricata was found to contain Stigmast-5-en-3-ol. plos.org

Following initial extraction, the crude extract is a complex mixture requiring further sample preparation to concentrate the target compound and remove interfering substances.

Solvent Partitioning: The crude extract is often partitioned between immiscible solvents to separate compounds based on their differential solubility. This helps in the preliminary fractionation of the extract.

Solid-Phase Extraction (SPE): While not explicitly detailed for Stigmast-5-en-3β,24-diol in the provided results, SPE is a common technique for cleaning up complex extracts. It involves passing the extract through a solid adsorbent that retains either the compound of interest or the impurities, allowing for their separation.

Chromatographic Separation Methodologies

Chromatography is the cornerstone for the purification of Stigmast-5-en-3β,24-diol from the fractionated extracts. Various chromatographic techniques are employed, often in combination, to achieve high purity.

Column chromatography (CC) is an indispensable tool for the large-scale separation of compounds from plant extracts.

Silica (B1680970) Gel Column Chromatography: This is the most common adsorbent used for the separation of phytosterols. ijpsr.inforesearchgate.netresearchgate.net The crude extract or a fraction thereof is loaded onto a column packed with silica gel. Elution is typically carried out using a gradient of solvents with increasing polarity. itmedicalteam.plijpsr.inforesearchgate.net For example, a chloroform extract of Hygrophila spinosa leaves was chromatographed on a silica gel column and eluted with solvent mixtures of increasing polarity, composed of petroleum ether, benzene, and chloroform. ijpsr.inforesearchgate.net Similarly, the ethanolic extract of Berberis aristata heartwood was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and chloroform, followed by chloroform and methanol. itmedicalteam.pl

Reversed-Phase Column Chromatography: In some cases, reversed-phase materials like RPC-18 are used for the separation of moderately polar to nonpolar compounds. e-nps.or.kr

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for several purposes in the isolation process.

Monitoring Fractions: TLC is extensively used to monitor the fractions collected from column chromatography. ijpsr.inforesearchgate.net By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, fractions containing the same compound (identified by having the same Retention factor, Rf value) can be combined. ijpsr.inforesearchgate.net

Purity Assessment: The purity of the isolated compound can be checked using TLC. A pure compound should ideally give a single spot on the TLC plate when developed with multiple solvent systems.

Rf Value Determination: The Rf value is a characteristic property of a compound in a specific solvent system. For Stigmast-5-en-3β-ol isolated from Hygrophila spinosa, an Rf value of 0.72 was reported in a toluene:ether:cyclohexane (5:2:1) solvent system. ijpsr.inforesearchgate.net

Table 1: TLC Parameters for Stigmast-5-en-3β-ol

| Parameter | Value | Source |

| Stationary Phase | Silica gel | ijpsr.inforesearchgate.net |

| Mobile Phase | Toluene:Ether:Cyclohexane (5:2:1) | ijpsr.inforesearchgate.net |

| Rf Value | 0.72 | ijpsr.inforesearchgate.net |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like sterols.

GC Analysis: For GC analysis, non-volatile sterols are often derivatized to increase their volatility. The sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

GC-MS Analysis: The coupling of GC with a mass spectrometer allows for both separation and identification of the compounds. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared with libraries of known compounds for identification. scione.comrjptonline.orgiosrjournals.org

Application in Phytochemical Profiling: GC-MS is widely used for the phytochemical screening of plant extracts. For example, GC-MS analysis of the ethanolic extract of Caesalpinia bonducella seeds and various extracts of Rhodiola imbricata roots led to the identification of Stigmast-5-en-3-ol, (3β,24S)-. plos.orgrjptonline.org Similarly, it was identified in the methanolic extract of normal leaf parts of Madhuca longifolia. iosrjournals.org

Table 2: GC-MS Parameters for the Analysis of Stigmast-5-en-3-ol

| Parameter | Details | Source |

| GC System | Perkin-Elmer GC Clarus 500 | rjptonline.org |

| Thermo Finnigan PolarisQ Ion Trap GC/MS (B15284909) | plos.org | |

| GC/MSQP2010-Ultra (Shimadzu) | scione.com | |

| Column | Elite-1, fused silica capillary column (30 m × 0.25 mm ID × 1 µm df) | rjptonline.org |

| Rt×-5 ms (30 m × 0.25 mm × 0.25 µm) | scione.com | |

| Carrier Gas | Helium (99.999%) | rjptonline.org |

| Flow Rate | 1 ml/min | rjptonline.org |

| Ionization Energy | 70 eV | rjptonline.org |

| Injector Temperature | 250°C | rjptonline.org |

| Ion-Source Temperature | 280°C | rjptonline.org |

| Identification | Comparison of mass spectra with NIST/EPA/NIH Mass Spectral Database | scione.complos.org |

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and purification of Stigmast-5-en-3beta,24-diol from extracts. mdpi.com Due to the structural similarity among phytosterols, achieving high-resolution separation is essential. mdpi.com Reversed-phase HPLC is commonly employed for this purpose. thermofisher.comnih.gov

C18 columns are frequently favored over other types like C8 for phytosterol separation because their longer alkyl chains enhance hydrophobic interactions, leading to improved retention and separation of these compounds from complex mixtures. mdpi.com The mobile phase typically consists of a gradient system of solvents such as methanol, acetonitrile, and water. nih.govresearchgate.net For instance, a gradient of acetonitrile/water or methanol/acetonitrile can be effective. nih.govresearchgate.net

While Stigmast-5-en-3beta,24-diol lacks a strong chromophore for standard UV detection at higher wavelengths, detection can be achieved at lower wavelengths, typically around 210 nm. thermofisher.comnih.gov More advanced detection methods, such as electrochemical detection or mass spectrometry (LC-MS), can be coupled with HPLC to provide greater sensitivity and specificity, allowing for accurate quantification even at low levels. thermofisher.comresearchgate.net Preparative HPLC systems using C18 columns are utilized in the final purification stages to obtain the pure compound for subsequent structural elucidation. tjnpr.org

Table 1: Typical HPLC Parameters for Phytosterol Analysis

| Parameter | Description | Common Values/Types |

|---|---|---|

| Stationary Phase (Column) | The solid support over which the separation occurs. | Reversed-Phase C18, C8 mdpi.com |

| Mobile Phase | The solvent system that carries the sample through the column. | Acetonitrile, Methanol, Water (often in a gradient) nih.govresearchgate.net |

| Detection Method | The means by which the separated compounds are detected. | UV (210 nm), Mass Spectrometry (MS), Electrochemical Detection thermofisher.comnih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min researchgate.nettjnpr.org |

Complementary Analytical Approaches (e.g., Elemental Analysis)

Elemental analysis is a complementary technique used to experimentally determine the elemental composition (percentage of carbon, hydrogen, and oxygen) of a purified compound. conicet.gov.arresearchgate.net The results are compared with the theoretical values calculated from the proposed molecular formula (C₂₉H₅₀O₂ for Stigmast-5-en-3beta,24-diol). A close correlation between the found and calculated values provides strong evidence to support the assigned molecular formula, complementing the data obtained from mass spectrometry. conicet.gov.ar

Table 4: Theoretical Elemental Composition of Stigmast-5-en-3beta,24-diol (C₂₉H₅₀O₂)

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 29 | 348.319 | 80.93% |

| Hydrogen | H | 1.008 | 50 | 50.400 | 11.71% |

| Oxygen | O | 15.999 | 2 | 31.998 | 7.43% |

| Total | 430.717 | 100.00% |

Biosynthetic Pathways and Metabolic Transformations of Stigmast 5 En 3beta,24 Diol

Elucidation of Plant Biosynthesis Pathways

The synthesis of phytosterols (B1254722), including Stigmast-5-en-3beta,24-diol, is a conserved process in the plant kingdom. It originates from two primary pathways that supply the basic five-carbon (C5) isoprenoid building blocks: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

Following its formation, MVA undergoes a series of phosphorylations and a decarboxylation to yield the fundamental C5 isoprenoid units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). biorxiv.orgCurrent time information in Chatham County, US. These two molecules are the universal precursors for all isoprenoid compounds. Six of these C5 units are sequentially joined to form the 30-carbon linear hydrocarbon, squalene (B77637). biorxiv.orgresearchgate.net Squalene is then oxidized to (3S)-2,3-oxidosqualene, which marks a critical branch point. In plants, this intermediate is predominantly cyclized by the enzyme cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the first cyclic precursor in the phytosterol pathway. scispace.comlookchem.com

In addition to the MVA pathway, plants possess the methylerythritol phosphate (MEP) pathway, which operates within the plastids. mdpi.comscispace.com The MEP pathway, also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, synthesizes IPP and DMAPP from glyceraldehyde-3-phosphate and pyruvate. biorxiv.orgresearchgate.netmdpi.com While the MEP pathway is the primary source of precursors for plastid-derived isoprenoids like carotenoids, gibberellins, and the side chains of chlorophylls, there is established metabolic "crosstalk" between the two pathways. nih.govmdpi.com This allows for the transport of IPP from the plastids to the cytosol, where it can contribute to the pool of precursors for sterol synthesis. nih.govscispace.com However, tracer experiments and labeling studies indicate that under most conditions, the contribution of the MEP pathway to the biosynthesis of cytosolic sterols is minimal, with the MVA pathway serving as the dominant source. nih.gov

The conversion of the initial cyclic precursor, cycloartenol, into the vast array of phytosterols involves a series of modifications to both the sterol nucleus and the side chain. These reactions are catalyzed by several classes of enzymes, including methyltransferases, reductases, and isomerases. The biosynthesis of Stigmast-5-en-3beta,24-diol follows the general pathway for 24-ethyl sterols (stigmastane-type) until the final hydroxylation step.

| Enzyme Class | Function in Phytosterol Biosynthesis |

| Methyl Transferases | Catalyze the addition of methyl/ethyl groups at the C-24 position of the side chain, a defining feature of phytosterols. |

| Reductases | Catalyze the saturation of double bonds in both the sterol nucleus and the side chain. |

| Isomerases | Catalyze the rearrangement of double bonds and the opening of the cyclopropane (B1198618) ring of cycloartenol. |

Sterol methyltransferases (SMTs) are critical enzymes that differentiate plant sterol pathways from those in animals. acs.orgnih.gov They catalyze the alkylation of the sterol side chain at position C-24 using S-adenosyl-L-methionine (AdoMet) as a methyl group donor. frontiersin.org

SMT1 (Sterol-C24-methyltransferase): This enzyme catalyzes the first methylation step, transferring a methyl group to cycloartenol to form 24-methylenecycloartenol. scispace.comlookchem.com This is a crucial, often rate-limiting, step that commits the precursor to the phytosterol pathway. researchgate.net

SMT2 (Sterol-C28-methyltransferase): To form the C29 stigmastane (B1239390) skeleton necessary for Stigmast-5-en-3beta,24-diol, a second methylation is required. SMT2 catalyzes this second transfer, converting intermediates like 24-methylenelophenol (B75269) into 24-ethylidenelophenol, leading to the formation of a 24-ethyl group. scispace.comlookchem.com In Arabidopsis, three SMT genes have been identified (SMT1, SMT2, and SMT3), which have distinct but sometimes overlapping functions in generating the diverse sterol profile of the plant. scispace.comresearchgate.net

Multiple reduction steps are necessary to modify the sterol core and saturate the side chain.

Sterol Δ24-reductase (DWF1/SSR1): This enzyme is responsible for the reduction of the double bond in the sterol side chain, such as the conversion of 24-ethylidene intermediates to the final saturated 24-ethyl side chain found in β-sitosterol and the stigmastane skeleton. scispace.comlookchem.combiosynth.com

Other Reductases: The biosynthetic pathway also involves other key reductases, such as sterol C14-reductase (removes the C-14 methyl group) and sterol Δ7-reductase (reduces the C7=C8 double bond), which are essential for maturation of the sterol nucleus. scispace.comnih.gov

Isomerases catalyze critical rearrangements of the sterol structure.

Cyclopropyl sterol isomerase (CPI): This plant-specific enzyme is responsible for opening the 9β,19β-cyclopropane ring of cycloartenol and its downstream metabolites. slu.senih.gov This reaction converts the pentacyclic triterpenoid (B12794562) structure into the tetracyclic sterol core, typically yielding a Δ8 intermediate. scispace.comlookchem.com

Sterol Δ8-Δ7 isomerase (HYD1): Following the ring opening, this enzyme catalyzes the migration of the double bond from the C8-C9 position to the C7-C8 position, a necessary step for the subsequent formation of the Δ5 double bond characteristic of many mature phytosterols, including Stigmast-5-en-3beta,24-diol. scispace.comlookchem.comnih.gov

The culmination of these enzymatic steps is the formation of a stigmastane-type sterol, such as β-sitosterol. The biosynthesis of Stigmast-5-en-3beta,24-diol proceeds along this same general pathway. The final, defining step is the specific hydroxylation at the C-24 position of the side chain. While the exact enzyme has not been definitively characterized, this type of reaction in steroid metabolism is typically catalyzed by a cytochrome P450 monooxygenase (CYP). researchgate.netrsc.org Plant genomes contain large families of CYP enzymes known to perform highly specific hydroxylations on sterol skeletons, such as the C-22 hydroxylation in brassinosteroid synthesis. researchgate.netfrontiersin.orgnih.gov

Key Enzymatic Steps and Gene Expression Studies

Demethylases

In the broader context of sterol biosynthesis, demethylation is a critical step. mdpi.com The conversion of lanosterol (B1674476) or cycloartenol into essential end-products like cholesterol, ergosterol, and various phytosterols involves crucial demethylation reactions at the C4 and C14 positions. mdpi.com These reactions are catalyzed by demethylase enzymes. Specifically, the demethylation at C14 is carried out by a cytochrome P450-dependent mono-oxygenase known as 14α-methylsterol-14α-methyl-demethylase (CYP51). mdpi.com Following this, two consecutive demethylations at the C4 position occur in mammals and fungi. mdpi.com While direct evidence for demethylases acting specifically on Stigmast-5-en-3beta,24-diol is not extensively detailed, the general pathway involves the removal of methyl groups from sterol precursors, a process fundamental to producing the vast array of sterols found in nature.

Desaturases (e.g., C22-sterol desaturase)

Desaturases are enzymes that introduce double bonds into molecules, a key modification in sterol biosynthesis. The C22-sterol desaturase, for instance, is responsible for creating a double bond at the C22 position of the sterol side chain. This is a significant reaction in the conversion of β-sitosterol to stigmasterol (B192456). researchgate.net While Stigmast-5-en-3beta,24-diol already possesses a hydroxyl group at C24, the action of desaturases at other positions, such as C5, C7, and C22, is a common feature of sterol metabolism in many organisms, including fungi and protozoa. nih.gov For example, in the ciliate Tetrahymena thermophila, the activities of C-5, C-7, and C-22 sterol desaturases are essential for modifying various sterol substrates. nih.gov The introduction of a double bond at the Δ5 position is catalyzed by a sterol 5-desaturase, an enzyme that shows substrate specificity across different kingdoms. nih.gov

Metabolic Fates and Conversions in Biological Systems

Once formed, Stigmast-5-en-3beta,24-diol can undergo various metabolic transformations, particularly in microorganisms and insects, highlighting its role as a metabolic intermediate.

Biotransformation by Fungi and Microorganisms

Fungi and other microorganisms are known for their capacity to metabolize a wide range of organic compounds, including sterols. researchgate.net The biotransformation of sterols by fungi can lead to a variety of modified products. researchgate.net For instance, the fungus Glomerella fusarioides has been shown to metabolize various cycloartane-type triterpenes, converting them into hydroxylated and other modified derivatives. researchgate.net While specific studies on the biotransformation of Stigmast-5-en-3beta,24-diol are limited, the general ability of fungi to perform hydroxylation, oxidation, and other modifications on sterol structures is well-documented. researchgate.netmdpi.com Endophytic fungi, for example, can produce a diverse array of secondary metabolites, including terpenoids and steroids. mdpi.com

Interspecies Metabolic Conversions (e.g., Insect Sterol Metabolism)

Insects, which are incapable of de novo sterol synthesis, rely on dietary phytosterols for their sterol needs. They have evolved complex metabolic pathways to convert these plant sterols into essential compounds like cholesterol.

A key metabolic fate of certain phytosterols in insects is their conversion to 24(28)-ethylidene sterols. Research on the mealworm beetle, Tenebrio molitor, has provided insights into this process. When larvae were administered [23,23,25-³H]stigmast-5-ene-3β,24-diol, it was metabolized to 24(28)-ethylidene sterols and cholesterol. nih.govresearchgate.net This indicates that Stigmast-5-en-3beta,24-diol can serve as a precursor in the formation of these crucial ethylidene intermediates, which are subsequently converted to cholesterol. nih.govresearchgate.net However, the study also concluded that Stigmast-5-en-3beta,24-diol is not a metabolite of β-sitosterol in this insect. nih.govresearchgate.net

Tracer Studies and Isotopic Labeling for Pathway Elucidation

The elucidation of the biosynthetic pathways leading to phytosterols, including Stigmast-5-en-3beta,24-diol, relies heavily on tracer studies utilizing isotopically labeled precursors. These powerful techniques allow researchers to track the incorporation of specific atoms into the final molecule, providing direct evidence for the sequence of biochemical reactions and the origin of the carbon skeleton. nih.govbitesizebio.com

Stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H), are commonly employed as labels. arkat-usa.org These non-radioactive isotopes can be incorporated into precursor molecules like glucose or acetate. nih.govijpsr.com When these labeled precursors are introduced to a biological system, such as a plant callus culture, the organism's metabolic machinery utilizes them in biosynthesis. nih.govresearchgate.net The resulting phytosterols, including any Stigmast-5-en-3beta,24-diol produced, will contain the isotopic labels at specific positions.

The analysis of the labeling pattern in the final product is typically accomplished using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.govresearchgate.net For instance, ¹³C-NMR can distinguish between carbon atoms that have incorporated the ¹³C label and those that have not, thereby mapping the fate of the carbon atoms from the initial precursor to the final sterol structure. nih.govresearchgate.net Similarly, deuterium labeling can be detected by ²H-NMR or by the mass increase in MS (B15284909) analysis, which is invaluable for studying the stereochemistry of reduction and rearrangement reactions. arkat-usa.orgpnas.org

In the broader context of phytosterol biosynthesis, tracer studies have been fundamental in establishing the existence of two primary pathways for the synthesis of the isoprene (B109036) building blocks: the mevalonate (MVA) pathway in the cytosol and the non-mevalonate or 1-deoxy-D-xylulose-5-phosphate (DXP) pathway in plastids. nih.govnih.govresearchgate.net Studies using [1-¹³C]glucose in plant cultures have shown that both pathways can contribute to the formation of phytosterols, with the resulting ¹³C-labeling patterns in compounds like β-sitosterol and stigmasterol confirming a mixed origin of their isoprene units. nih.govijpsr.com

While these general principles are well-established for phytosterols, specific tracer studies detailing the complete biosynthetic pathway and metabolic transformations exclusively for Stigmast-5-en-3beta,24-diol are not extensively documented in the reviewed scientific literature. However, based on the established knowledge of phytosterol biosynthesis, a hypothetical tracer study for Stigmast-5-en-3beta,24-diol can be modeled to illustrate the approach.

Hypothetical Tracer Study Model for Stigmast-5-en-3beta,24-diol Biosynthesis

This table models how a tracer study could be designed to investigate the biosynthesis of Stigmast-5-en-3beta,24-diol.

| Parameter | Description |

| Labeled Precursor | [1-¹³C]Glucose |

| Biological System | Plant cell suspension culture known to produce Stigmast-5-en-3beta,24-diol. |

| Method of Administration | The labeled glucose is added to the culture medium. |

| Incubation Period | The culture is grown for a period sufficient to allow for the uptake of the precursor and its incorporation into phytosterols. |

| Extraction and Isolation | Phytosterols are extracted from the plant cells and Stigmast-5-en-3beta,24-diol is isolated and purified using chromatographic techniques. |

| Analysis | The purified Stigmast-5-en-3beta,24-diol is analyzed by ¹³C-NMR and Mass Spectrometry. |

| Expected Outcome | The ¹³C-NMR spectrum would reveal the specific carbon atoms in the Stigmast-5-en-3beta,24-diol molecule that are enriched with ¹³C. This labeling pattern would provide insights into which biosynthetic pathway (MVA or DXP) contributed to the formation of its isoprene units. The mass spectrum would confirm the overall incorporation of the heavy isotope. |

Such an experiment would be crucial in confirming the biosynthetic route to Stigmast-5-en-3beta,24-diol, including the cyclization of squalene and the subsequent hydroxylation at the C-24 position.

Stereochemical Aspects and Isomerism in Stigmast 5 En 3beta,24 Diol Research

Identification and Characterization of Stereoisomers

Stigmast-5-en-3beta,24-diol possesses multiple chiral centers, but isomerism at the C-24 position is of particular interest, giving rise to two principal epimers: (24R)-stigmast-5-en-3β,24-diol and (24S)-stigmast-5-en-3β,24-diol. The (3β,24S)-isomer is also known by several synonyms, including γ-Sitosterol and Clionasterol. cymitquimica.comchemicalbook.com The identification and characterization of these stereoisomers rely heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Detailed analysis of 1D and 2D NMR spectra is the cornerstone for distinguishing between C-24 epimers. mdpi.com Researchers have established that the chemical shift differences in the proton (¹H) and carbon (¹³C) NMR spectra of the side-chain nuclei can reliably determine the configuration at C-24. mdpi.com For instance, in a study comparing (24R) and (24S) epimers of a related stigmastadiene-diol-one, the chemical shift difference between the H-27 and H-26 methyl protons was a key indicator. mdpi.com A small difference (e.g., 0.010-0.011 ppm) combined with a larger difference between H-27 and H-21 protons (e.g., 0.110 ppm for 24R vs. 0.078 ppm for 24S) allowed for unambiguous assignment of the C-24 stereochemistry. mdpi.com

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlation data that helps in confirming the relative configurations of the entire molecule. mdpi.com High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula, which for Stigmast-5-en-3beta,24-diol is C₂₉H₅₀O. cymitquimica.combiosynth.com

Table 1: Spectroscopic Data for Stereoisomer Identification This table illustrates the type of NMR data used to differentiate between C-24 epimers of stigmastane (B1239390) derivatives, based on findings from related compounds. mdpi.com

| Spectroscopic Feature | (24R)-Isomer (Example Data) | (24S)-Isomer (Example Data) | Significance |

| ¹H NMR δ H-21 (ppm) | 0.963 | 0.966 | Reference chemical shift for side-chain comparison. |

| ¹H NMR δ H-26 (ppm) | 0.863 | 0.877 | Chemical shift of one of the terminal methyl groups. |

| ¹H NMR δ H-27 (ppm) | 0.873 | 0.888 | Chemical shift of the other terminal methyl group. |

| Δδ (H-27 - H-26) | 0.010 ppm | 0.011 ppm | Small difference observed in both epimers. |

| Δδ (H-21 - H-27) | 0.110 ppm | 0.078 ppm | The magnitude of this difference is a key marker for assigning C-24 stereochemistry. |

Impact of Stereochemistry on Molecular Interactions and Biological Recognition

The specific stereochemistry of Stigmast-5-en-3beta,24-diol is fundamental to its biological activity, particularly in its role as a modulator of nuclear receptors like the Liver X Receptors (LXRs). LXRs are crucial regulators of cholesterol homeostasis and inflammatory responses. Studies have shown that both the (24S) and (24R) isomers of stigmastane derivatives can act as LXR agonists. researchgate.net

Research into C-24 hydroxylated stigmastane derivatives has demonstrated that these compounds can serve as LXR positive modulators. researchgate.net Specifically, both (24S)-stigmasta-5-ene-3β,24-ol and its (24R) epimer have been shown to activate LXRs. researchgate.net This activation leads to the induced expression of well-known LXR target genes, including ATP-binding cassette transporter A1 (ABCA1), which is vital for cholesterol efflux, and sterol regulatory element-binding protein 1c (SREBP1c), a key lipogenic transcription factor. researchgate.net

Interestingly, some derivatives exhibit selectivity towards LXR isoforms (LXRα and LXRβ). For example, in related stigmastane diols, a preference for LXRβ has been observed. researchgate.net This isoform selectivity highlights the sensitivity of the receptor's ligand-binding pocket to the precise three-dimensional structure of the sterol side chain. The orientation of the hydroxyl group at C-24 directly influences the molecular interactions within the binding site, leading to differential activation profiles and downstream gene regulation. This demonstrates that stereochemistry is a key determinant of biological recognition and the subsequent physiological response. researchgate.net

Stereospecific Synthesis of Related Compounds for Mechanistic Studies

To investigate the precise structure-activity relationships and biological mechanisms of sterols, researchers require access to pure stereoisomers. This has driven the development of stereospecific synthetic routes to Stigmast-5-en-3beta,24-diol and related compounds. The readily available phytosterol, stigmasterol (B192456), which features a double bond between C-22 and C-23, is a common starting material for these syntheses. unisi.itresearchgate.net

A general strategy for introducing the C-24 hydroxyl group involves the epoxidation of the side-chain double bond of a protected stigmasterol derivative. unisi.it This reaction often produces a mixture of diastereoisomeric epoxides, such as (22R,23R) and (22S,23S) isomers, which can be separated by chromatographic techniques. unisi.it Subsequent chemical steps, including the reductive opening of the epoxide ring, are employed to generate the desired hydroxylated products. unisi.it For instance, the synthesis of (22R)- and (23R)-stigmast-5-ene-3,22-diol and 3,23-diol has been achieved through the reductive opening of a separated epoxide intermediate. unisi.it

The synthesis of (24R)- and (24S)-stigmasta-5-ene-3β,24-ols has been efficiently achieved starting from stigmasterol. researchgate.net These stereospecific syntheses are crucial as they provide researchers with chemically pure isomers, enabling the unambiguous correlation of a specific stereostructure with a particular biological activity, such as the selective modulation of LXR isoforms. researchgate.net The ability to synthesize various stigmasterol derivatives, including diols and triols with defined stereochemistry at positions C-22, C-23, and C-24, is essential for building a comprehensive understanding of how side-chain structure dictates molecular function. acs.orgnih.gov

Derivatization and Structural Modification Studies of Stigmast 5 En 3beta,24 Diol

Chemical Synthesis of Stigmast-5-en-3beta,24-diol Derivatives

The synthesis of derivatives from the parent compound or related phytosterols (B1254722) like β-sitosterol and stigmasterol (B192456) involves several standard organic reactions targeting its key functional groups. researchgate.netmdpi.com

The hydroxyl groups of Stigmast-5-en-3beta,24-diol can be readily esterified to form derivatives such as acetates or other esters. Acetylation is a common derivatization technique used to protect hydroxyl groups or to modify the compound's polarity. The reaction typically involves treating the sterol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base such as pyridine.

Similarly, other esterifications can be performed. For instance, carbamate (B1207046) esters have been synthesized from related phytosterols like β-sitosterol and stigmasterol by reacting them with isocyanates. mdpi.com This reaction introduces a carbamoyl (B1232498) group (NHCO) onto the sterol backbone, significantly altering its chemical properties. mdpi.com The formation of these derivatives is confirmed spectroscopically, for example, by the appearance of characteristic signals in ¹H and ¹³C NMR spectra corresponding to the newly added functional group. mdpi.com

Table 1: Examples of Esterification Reactions on Related Phytosterols

| Starting Material | Reagent | Product Type | Reference |

| Stigmasterol | Acetic Anhydride/Pyridine | Acetate | researchgate.net |

| β-Sitosterol | Phenyl Isocyanate | Phenylcarbamate | mdpi.com |

| Stigmasterol | Phenyl Isocyanate | Phenylcarbamate | mdpi.com |

The C-5 to C-6 double bond is a prime site for epoxidation. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield 5,6-epoxides. Depending on the reaction conditions and the sterol's stereochemistry, both 5α,6α- and 5β,6β-epoxide diastereomers can be formed. These epoxides are significant as they are also known phytosterol oxidation products (POPs). researchgate.netaocs.org

The resulting epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions, providing a pathway to various diol and triol derivatives. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Ring-Opening : In the presence of aqueous acid (e.g., H₂SO₄ in THF/water), the epoxide oxygen is first protonated, making it a better leaving group. masterorganicchemistry.comacs.org The nucleophile (water) then attacks one of the carbons of the epoxide, typically the more substituted carbon, leading to a trans-diol. masterorganicchemistry.com For example, the acid-catalyzed hydrolysis of a 5,6-epoxide yields a 3β,5α,6β-triol. researchgate.net

Base-Catalyzed Ring-Opening : Under basic conditions, the ring-opening occurs via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.org

These ring-opening reactions are crucial for synthesizing a variety of hydroxylated derivatives. researchgate.netacs.org

Beyond epoxide ring-opening, hydroxylation can be achieved at various positions on the sterol nucleus. Dihydroxylation of the C-22 double bond in related compounds like stigmasterol using osmium tetroxide is a known method to introduce vicinal diols, resulting in triol derivatives like stigmast-5-ene-3β,22,23-triol. researchgate.netacs.org

Oxidation reactions can target both the hydroxyl groups and the carbon skeleton.

Oxidation of Hydroxyl Groups : The 3β-hydroxyl group can be oxidized to a ketone, forming a 3-keto derivative. When this is combined with the isomerization of the Δ⁵ double bond to a Δ⁴ position, it yields a stigmast-4-en-3-one structure. researchgate.net This transformation can be catalyzed by enzymes like cholesterol oxidase. researchgate.net

Allylic Oxidation : The C-7 position, being allylic to the C-5 double bond, is susceptible to oxidation. This can lead to the formation of 7-keto and 7-hydroxy derivatives (both 7α and 7β isomers), which are common POPs. researchgate.net The 7-keto derivative can be subsequently reduced, for example with sodium borohydride (B1222165) and cerium chloride, to yield the corresponding 7-hydroxy compound. acs.org

Achieving stereocontrol is a critical aspect of synthesizing specific sterol derivatives, particularly when creating standards for biological testing or for identifying natural products. mdpi.comresearchgate.net The stereochemical outcome of reactions can be influenced by the choice of reagents, catalysts, and reaction conditions.

Epoxidation : The stereochemistry of epoxidation of the Δ⁵ double bond can be directed by the existing stereochemistry of the sterol, often leading to a preferential formation of one diastereomer over the other.

Ring-Opening : The ring-opening of epoxides is a classic example of a stereospecific reaction. Acid-catalyzed opening results in anti-addition of the nucleophile relative to the epoxide oxygen, leading to trans-diols. masterorganicchemistry.comlibretexts.org

Side-Chain Modification : Stereospecific synthesis has been used to determine the configuration of side-chain hydroxyl groups. For example, the synthesis of (24S)-stigmast-5-ene-3β,29-diol and its (24R)-epimer was accomplished through a stereospecific Claisen rearrangement to establish the C-24 configuration. researchgate.net

Asymmetric Organocatalysis : Modern synthetic strategies increasingly employ asymmetric organocatalysis for the stereoselective ring-opening of meso-epoxides, allowing for the synthesis of optically pure functionalized molecules. nih.gov

Formation of Phytosterol Oxidation Products (POPs)

Stigmast-5-en-3beta,24-diol is itself a phytosterol oxidation product (POP), formed from the oxidation of more common phytosterols like β-sitosterol. aocs.orgslu.se POPs are generated when phytosterols are exposed to factors like heat, light, and oxygen, a process that can occur during food processing or storage. slu.se The oxidation can occur on the sterol ring structure or on the side chain. aocs.orgslu.se

Autoxidation is a free-radical-mediated process and is the primary pathway for the formation of POPs during heat treatments like frying. aocs.orgslu.se The process is initiated by the abstraction of a hydrogen atom, leading to the formation of a sterol radical. This radical reacts with oxygen to form a hydroperoxy radical, which can then be converted into more stable oxidation products.

For phytosterols with a Δ⁵ double bond, key autoxidation products include:

Ring Oxidation Products : The most common products result from oxidation at the C-5, C-6, and C-7 positions. aocs.org

7-Hydroxy and 7-Keto Derivatives : Abstraction of an allylic hydrogen from C-7 leads to the formation of 7-hydroperoxides, which decompose into 7α-hydroxysitosterol, 7β-hydroxysitosterol, and 7-ketositosterol.

5,6-Epoxides : The Δ⁵ double bond can be attacked to form 5α,6α- and 5β,6β-epoxides.

Side-Chain Oxidation Products : The side chain is also susceptible to autoxidation. The oxidation of β-sitosterol ((24R)-ethylcholest-5-en-3β-ol) at the C-24 position can lead to the formation of (24R)-ethylcholest-5-en-3β,24-diol, the subject compound of this article. aocs.orgslu.se Other side-chain oxidation products, such as those hydroxylated at C-25, are also known to form. aocs.org

The formation of these various POPs has been demonstrated by heating mixtures of phytosterols in air and subsequently identifying the products using techniques like GC-MS and NMR spectroscopy. aocs.orgslu.se

Table 2: Common Autoxidation Products of Δ⁵ Phytosterols

| Product Name | Systematic Name | Type | Reference |

| 7α-Hydroxysitosterol | (24R)-Ethylcholest-5-en-3β,7α-diol | Ring Oxidation | aocs.org |

| 7β-Hydroxysitosterol | (24R)-Ethylcholest-5-en-3β,7β-diol | Ring Oxidation | aocs.org |

| 7-Ketositosterol | (24R)-Ethylcholest-5-en-3β-ol-7-one | Ring Oxidation | aocs.org |

| Sitosterol-5α,6α-epoxide | (24R)-5α,6α-Epoxy-24-ethylcholestan-3β-ol | Ring Oxidation | aocs.org |

| Sitosterol-5β,6β-epoxide | (24R)-5β,6β-Epoxy-24-ethylcholestan-3β-ol | Ring Oxidation | aocs.org |

| 24-Hydroxysitosterol | (24R)-Ethylcholest-5-en-3β,24-diol | Side-Chain Oxidation | slu.se |

| 25-Hydroxysitosterol | (24R)-Ethylcholest-5-en-3β,25-diol | Side-Chain Oxidation | aocs.org |

Photooxidation Processes

Phytosterols, including Stigmast-5-en-3beta,24-diol, are unsaturated steroid alcohols that are susceptible to oxidation through various pathways, including photooxidation. aocs.org This process is typically initiated by light, often in the presence of a sensitizer (B1316253) like methylene (B1212753) blue. The photooxidation of related phytosterols, such as stigmasterol, has been studied, revealing the formation of several oxidation products. aocs.org The primary site of oxidation is often the C5-C6 double bond in the sterol ring, leading to the formation of hydroperoxides which are unstable and can decompose into more stable products like epoxides and triols. aocs.orgslu.se For instance, studies on stigmasterol have shown the formation of epimeric 7-hydroxystigmasterol and 5,6-epoxides. aocs.org While specific studies focusing exclusively on the photooxidation of Stigmast-5-en-3beta,24-diol are not extensively detailed, it is expected to follow similar degradation pathways to other Δ5-phytosterols, yielding a complex mixture of oxysterols.

Enzymatic Oxidation Mechanisms

In addition to chemical processes, phytosterols can undergo enzymatic oxidation. aocs.org This biological pathway is responsible for the formation of various oxysterols in living organisms. The oxidation can occur on both the steroid nucleus and the side chain. One of the most common enzymatic modifications is the introduction of a hydroxyl group at the C-7 position, leading to the formation of 7α-hydroxy and 7β-hydroxy derivatives. aocs.org While cholesterol oxidation is well-documented, phytosterols like sitosterol (B1666911) and stigmasterol are also substrates for these enzymatic reactions. aocs.org For example, 7α-hydroxysitosterol and 7α-hydroxystigmasterol are known enzymatically produced oxysterols. aocs.org Given its structure, Stigmast-5-en-3beta,24-diol is a plausible substrate for similar enzymatic systems, potentially leading to hydroxylated products at various positions, which can significantly alter its biological activity.

Analysis of Oxidized Sterol Profiles

The oxidation of phytosterols results in a complex mixture of compounds often referred to as phytosterol oxidation products (POPs). slu.se Stigmast-5-en-3beta,24-diol, also known as 24-hydroxysitosterol, is itself an oxidation product of the more common phytosterol, sitosterol, arising from oxidation on the side-chain. aocs.orgslu.se

The analysis of these oxidized profiles is crucial for understanding the degradation of phytosterols in various matrices, such as heated vegetable oils. slu.se The characterization of these products typically involves a combination of chromatographic and spectroscopic techniques. aocs.orgslu.se Thin-layer chromatography (TLC) is often used for initial separation, followed by more advanced methods like gas chromatography (GC) coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy for definitive identification and characterization. aocs.orgslu.se

The profile of oxidized sterols can be diverse, including both ring-structured and side-chain oxidized products.

Table 1: Common Phytosterol Oxidation Products (POPs)

| Trivial Name | Systematic Name | Parent Sterol |

|---|---|---|

| 7α-Hydroxysitosterol | (24R)-Ethylcholest-5-en-3β,7α-diol | Sitosterol |

| 7β-Hydroxysitosterol | (24R)-Ethylcholest-5-en-3β,7β-diol | Sitosterol |

| 7-Ketositosterol | (24R)-Ethylcholest-5-en-3β-ol-7-one | Sitosterol |

| Sitosterol-5α,6α-epoxide | (24R)-5α,6α-Epoxy-24-ethylcholestan-3β-ol | Sitosterol |

| Sitostanetriol | (24R)-Ethylcholestan-3β,5α,6β-triol | Sitosterol |

| 7-Ketostigmasterol | (24S)-Ethylcholest-5,22-dien-3β-ol-7-one | Stigmasterol |

| Stigmastentriol | (24S)-Ethylcholest-22-en-3β,5α,6β-triol | Stigmasterol |

| 24-Hydroxysitosterol | (24R)-ethylcholest-5-en-3β,24-diol | Sitosterol |

This table is generated based on data from multiple sources. aocs.orgslu.se

Structure-Activity Relationship (SAR) Investigations (General Chemical Modifications)

Structure-activity relationship (SAR) studies on stigmastane (B1239390) derivatives, including modifications of Stigmast-5-en-3beta,24-diol, aim to understand how specific chemical changes influence biological activity. Although extensive SAR studies for this specific class of derivatives are noted to be somewhat limited, several investigations provide key insights into how modifications affect their function. unisi.it

Modifications often focus on the side chain, such as the introduction or alteration of hydroxyl groups, epoxides, and ketones. unisi.it For example, the synthesis of various side-chain modified stigmasterol derivatives, including diols and epoxides at the C-22 and C-23 positions, has been undertaken to explore their potential as Liver X Receptor (LXR) agonists. unisi.it

Research has demonstrated that specific hydroxylations on the stigmastane skeleton can lead to significant biological activities.

Table 2: Structure-Activity Relationship of Stigmastane Derivatives

| Compound/Derivative | Chemical Modification | Observed Biological Activity |

|---|---|---|

| (24S)-Stigmasta-5-ene-3β,24-ol | Hydroxylation at C-24 | Positive modulator of Liver X Receptors (LXR); induces expression of LXR target genes (ABCA1, SREBP1c, FASN, SCD1). researchgate.net |

| (22S,23S)-Stigmast-5-ene-3β,22,23-triol | Hydroxylation at C-22 and C-23 | TNF-α inhibitory activity. conicet.gov.ar |

| Stigmast-5-ene-3β,4β-diol | Hydroxylation at C-4 | Antimicrobial activity. researchgate.net |

These findings highlight that the position and stereochemistry of functional groups, particularly hydroxyl groups on the stigmastane framework and its side chain, are critical determinants of biological activity, influencing everything from metabolic regulation via LXR to anti-inflammatory and antimicrobial effects. researchgate.netconicet.gov.arresearchgate.net The synthesis of series of these derivatives, such as triols from the opening of epoxide precursors, provides a valuable library of compounds for further biological evaluation and SAR elucidation. unisi.itacs.org

Ecological and Physiological Roles of Stigmast 5 En 3beta,24 Diol in Biological Systems

Roles in Plant Physiology and Development

Stigmast-5-en-3beta,24-diol, as a phytosterol, is integral to the normal functioning and development of plants. Its functions are multifaceted, contributing to membrane stability, growth regulation, and stress and defense responses.

Phytosterols (B1254722), including stigmasterol (B192456) derivatives, are essential structural components of plant cell membranes. researchgate.net They are analogous to cholesterol in animal cell membranes, serving to stabilize the phospholipid bilayer. researchgate.net By intercalating within the membrane, these sterols help regulate membrane fluidity and permeability. This function is critical for maintaining cellular integrity and ensuring the proper function of membrane-bound proteins under varying environmental conditions.

Certain synthetic analogs of brassinosteroids, which are a class of plant hormones with a steroidal structure, have been shown to promote various aspects of plant growth and development, including cell expansion, elongation, and division. nih.gov While direct evidence for Stigmast-5-en-3beta,24-diol as a growth regulator is specific, the broader family of phytosterols and their derivatives are recognized for their involvement in these crucial developmental processes. nih.gov

Brassinosteroids and their synthetic analogs, which are structurally related to phytosterols like Stigmast-5-en-3beta,24-diol, are known to provide protection against a range of environmental stresses. nih.gov These can include thermal stress and other abiotic challenges. The ability of these steroidal compounds to modulate stress responses is a key factor in plant resilience and survival. nih.gov

Plants produce a vast array of secondary metabolites to defend themselves against pathogens and herbivores, and steroidal compounds are a part of this chemical arsenal. Some phytosterols and their derivatives can act as phytoalexins, which are compounds synthesized de novo in response to infestation, or as phytoanticipins, which are pre-existing defensive compounds. dokumen.pub For instance, certain steroidal compounds have demonstrated cytotoxic effects against insect cells, highlighting their role in anti-herbivore defense. ijpsr.com The presence of compounds like Stigmast-5-en-3-ol in plants has been associated with defense against cancer cells in laboratory studies, suggesting a broad range of bioactive properties that could contribute to plant defense. arccjournals.com

Inter-organismal Interactions and Chemical Ecology

The influence of Stigmast-5-en-3beta,24-diol extends beyond the internal physiology of the plant, playing a role in the complex chemical conversations between plants and other organisms, particularly insects.

Insects are incapable of synthesizing sterols de novo and must obtain them from their diet, which for herbivorous insects, primarily consists of plants. These insects have evolved the metabolic machinery to convert the phytosterols they ingest into cholesterol, an essential component for their own cellular membranes and a precursor for molting hormones (ecdysteroids). Research on the mealworm beetle, Tenebrio molitor, has investigated the metabolism of β-sitosterol and its hydroxylated intermediates. researchgate.net Studies involving the administration of labeled Stigmast-5-en-3beta,24-diol to these insects revealed that while it can be metabolized to 24(28)-ethylidene sterols and cholesterol, it is not a direct metabolite of β-sitosterol in this insect. researchgate.net This indicates specific metabolic pathways and substrate preferences in the dealkylation of phytosterols by insects.

### 7.2.2. Microbial Interactions and Biotransformation Effects

Stigmast-5-en-3beta,24-diol, as a member of the phytosterol family, is a substrate for various microbial biotransformation processes. Microorganisms, including a diverse range of bacteria and fungi, have developed enzymatic pathways to metabolize sterols, often using them as a carbon source. These interactions lead to the modification of the sterol structure, resulting in a variety of metabolic products. The primary biotransformation reactions involve oxidation of the 3β-hydroxyl group and cleavage of the C17 side chain.

Actinobacteria, in particular, are well-studied for their ability to degrade complex organic molecules like phytosterols. nih.gov The initial step in the microbial degradation of phytosterols such as Stigmast-5-en-3beta,24-diol is the modification of the 3β-hydroxy-5-ene group in the A-ring to a 3-keto-4-ene structure. nih.govnih.gov This reaction is typically catalyzed by enzymes like cholesterol oxidases and/or 3β-hydroxysteroid dehydrogenases (3β-HSDs). nih.gov Following the modification of the steroid nucleus, the aliphatic side chain at C17 undergoes degradation.

A significant outcome of this microbial action is the production of valuable steroid intermediates. Bacteria from the genus Mycobacterium are particularly efficient at cleaving the phytosterol side chain to produce androstenedione (B190577) (AD) and androstadienedione (ADD), which are key precursors for the synthesis of pharmaceutical steroids. nih.gov For instance, a transcriptome analysis of Mycobacterium sp. VKM Ac-1817D revealed that in the presence of phytosterol, genes related to steroid catabolism were significantly upregulated, including those for 3-ketosteroid-9α-hydroxylase (KshA/KshB), an enzyme crucial for steroid ring degradation. nih.gov

Table 1: Bacterial Biotransformation of Phytosterols.

| Microorganism | Substrate Class | Key Reaction Type | Primary Products | Reference |

|---|---|---|---|---|

| Mycobacterium sp. | Phytosterols (e.g., β-sitosterol, campesterol (B1663852), stigmasterol) | Side-chain cleavage, A-ring oxidation | Androstenedione (AD), Androstadienedione (ADD) | nih.gov |

| Nocardioides simplex | Phytosterols (e.g., β-sitosterol, stigmasterol) | A-ring oxidation | Phytostenones (e.g., Stigmast-4-en-3-one) | nih.gov |

| Rhodococcus sp. | Steroids/Triterpenoids | Oxidation, Hydrolysis | Various (e.g., Betulone from Betulin) | frontiersin.org |

Fungi are also known to carry out biotransformations of sterols and related triterpenoid (B12794562) compounds through various reactions, primarily hydroxylation and oxidation. researchgate.net For example, the fungus Glomerella fusarioides has been shown to transform cycloartane-type triterpenes into a range of hydroxylated and oxidized metabolites. In one study, it converted cycloartenol (B190886) into cycloart-25-ene-3beta,24-diol and cycloartane-3beta,24,25-triol, demonstrating its capability to introduce hydroxyl groups at the C24 and C25 positions. researchgate.net Endophytic fungi, such as Cladosporium cladosporioides, have also been noted to produce or biotransform steroidal compounds like campesterol. mdpi.com These examples highlight the potential for fungi to modify Stigmast-5-en-3beta,24-diol, likely through hydroxylation at various positions on the steroid nucleus or side chain, or through oxidation of its existing hydroxyl groups.

Table 2: Examples of Fungal Biotransformation of Related Steroids and Triterpenes.

| Microorganism | Substrate Example | Transformation Type | Product Example(s) | Reference |

|---|---|---|---|---|

| Glomerella fusarioides | Cycloartenol | Hydroxylation, Oxidation | Cycloart-25-ene-3beta,24-diol, Cycloartane-3,24-dione | researchgate.net |

| Cladosporium cladosporioides | Host plant precursors | Biotransformation | Campesterol | mdpi.com |

| Rhizopus arrhizus | Ergosterol precursors | Metabolism leading to toxic products upon inhibition | 14-methylergosta-8,24(28)-dien-3β,6α-diol | mdpi.com |

The microbial metabolism of sterols is a complex process involving a cascade of enzymatic reactions. The specific products formed from Stigmast-5-en-3beta,24-diol depend on the microbial species and the specific enzymes it expresses. The initial oxidation and subsequent side-chain cleavage are the most prominent and industrially relevant transformation pathways identified for related phytosterols.

Advanced Research Directions and Future Perspectives for Stigmast 5 En 3beta,24 Diol

Development of Novel Analytical Methodologies for Enhanced Detection and Quantification

The accurate detection and quantification of Stigmast-5-en-3beta,24-diol in complex biological and food matrices are critical for understanding its prevalence, metabolism, and activity. Current analytical strategies often rely on a combination of chromatographic separation and spectroscopic detection.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of phytosterols (B1254722) and their derivatives. scione.com It is frequently used for the identification of various phytosterols, including parent compounds like stigmast-5-en-3-ol, in plant extracts. scione.com However, the analysis of phytosterol oxidation products (POPs), a class to which Stigmast-5-en-3beta,24-diol belongs, presents challenges due to the large number of structurally similar isomers formed during oxidation. slu.se The development of high-efficiency capillary GC columns is considered essential for achieving the necessary separation of these complex mixtures. slu.se

For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR, 13C NMR, and 2D techniques like gHSQC and gHMBC) and high-resolution mass spectrometry (HR-MS) are indispensable. ingentaconnect.comnih.gov These methods provide detailed information about the molecule's carbon skeleton and the precise location and stereochemistry of hydroxyl groups, which is crucial for distinguishing between isomers like stigmast-5-en-3β,7α-diol and stigmast-5-en-3β,7β-diol. ingentaconnect.com Infrared (IR) spectroscopy further aids in confirming the presence of functional groups like hydroxyls. ingentaconnect.comnih.gov

Other chromatographic techniques, such as thin-layer chromatography (TLC) and preparative TLC, are also employed, particularly for the initial separation and isolation of these compounds from crude extracts. slu.seiomcworld.comaocs.org Densitometric scanning following TLC separation has been used for quantification. researchgate.net The future of analytical methodology in this field points towards the optimization of these techniques to improve sensitivity and resolution, enabling a more accurate assessment of the levels of specific hydroxylated phytosterols in various sources. slu.se

Table 1: Key Analytical Techniques for Stigmast-5-en-3beta,24-diol and Related Sterols

| Technique | Application | Key Findings/Advantages | Citations |

| GC-MS | Identification and quantification in complex mixtures. | Standard method for phytosterol analysis; requires high-efficiency columns for resolving isomers of oxidation products. | scione.comslu.seaocs.org |

| NMR Spectroscopy | Definitive structural elucidation and stereochemistry determination. | Provides detailed structural information (1H, 13C, 2D NMR) essential for identifying specific isomers. | slu.seingentaconnect.comnih.gov |

| HR-MS | Accurate mass determination and formula confirmation. | Confirms the elemental composition of the isolated compounds. | ingentaconnect.com |

| TLC | Initial isolation, purification, and monitoring of reactions. | Useful for preparative separation from crude extracts and for monitoring the progress of isolation procedures. | slu.seiomcworld.comresearchgate.net |

Comprehensive Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

The biosynthesis of phytosterols in plants is understood to occur primarily through the mevalonate (B85504) and the alternative deoxy-xylulose pathways. ijpsr.com Stigmast-5-en-3beta,24-diol is considered a derivative of major plant sterols such as β-sitosterol (stigmast-5-en-3β-ol) or stigmasterol (B192456). mdpi.com Its formation likely involves specific hydroxylation steps on the side chain of these precursor molecules. nih.gov The enzymes responsible for this specific C-24 hydroxylation in plants are an active area of investigation.

The metabolic fate of Stigmast-5-en-3beta,24-diol is a key area of research, as metabolism can activate, deactivate, or alter the biological function of the parent compound. A significant study on the metabolism of phytosterols was conducted in the insect Tenebrio molitor, which is capable of dealkylating phytosterols to produce cholesterol. researchgate.netnih.gov In this research, synthetically prepared [³H]-labeled Stigmast-5-en-3beta,24-diol was administered to the insect larvae. nih.gov The results showed that while the compound was metabolized to some extent, it was not an intermediate in the conversion of β-sitosterol to cholesterol in this organism. nih.gov This finding was crucial as it suggested that the metabolic pathway for β-sitosterol dealkylation does not proceed through a 24-hydroxylated intermediate, pointing to other mechanisms for the formation of the required 24(28)-double bond. nih.gov

These findings highlight that significant gaps remain in our understanding of both the biosynthesis of Stigmast-5-en-3beta,24-diol in plants and its metabolic processing in different organisms. Future research will likely focus on identifying the specific cytochrome P450 enzymes and other transferases involved in its formation and subsequent conversion, which will be crucial for a complete picture of its lifecycle and biological relevance.

Investigation of Unexplored Biological Roles and Molecular Mechanisms

While parent phytosterols are known for their cholesterol-lowering and anti-inflammatory effects, research into their oxygenated metabolites, such as Stigmast-5-en-3beta,24-diol, is uncovering more specific and sometimes more potent biological activities. lookchem.comebi.ac.ukontosight.ai The addition of hydroxyl groups to the sterol structure can significantly alter its polarity and ability to interact with molecular targets like receptors and enzymes. ontosight.ai

A pivotal area of investigation is the interaction of hydroxylated sterols with nuclear receptors. Research has shown that side-chain oxygenated phytosterol derivatives can act as modulators of the Liver X Receptor (LXR). researchgate.net Specifically, (24S)-stigmasta-5-ene-3β,24-ol was demonstrated to induce the expression of well-known LXR target genes, including ABCA1, SREBP1c, FASN, and SCD1 in a monocytic cell line. researchgate.net This suggests a potential role for this compound in regulating lipid metabolism, cholesterol transport, and inflammatory responses, which are key functions controlled by LXR.

Furthermore, related hydroxylated sterols have shown other intriguing activities. For instance, a rare tri-hydroxylated phytosterol, stigmast-5-en-3β,7α,22α-triol, was found to enhance cell migration and exhibit proangiogenic effects, pointing to a potential role in wound healing. researchgate.net The exploration of these specific biological roles is moving beyond generalized effects to a more nuanced understanding of how specific hydroxylation patterns on the sterol scaffold dictate function. Unraveling these precise molecular mechanisms remains a significant future perspective, with the potential to identify novel therapeutic targets.

Table 2: Investigated Biological Activities of Stigmast-5-en-3beta,24-diol and Related Analogues

| Compound | Biological Activity | Molecular Mechanism/Target | Citations |

| (24S)-Stigmasta-5-ene-3β,24-ol | Induction of lipogenic genes | Positive modulation of Liver X Receptor (LXR) | researchgate.net |

| Stigmast-5-en-3beta,7beta-diol | Antioxidant, anti-inflammatory, immune support | Interaction with biological molecules enhanced by hydroxyl groups | ontosight.ai |

| Stigmast-5-en-3β,7α,22α-triol | Enhanced cell migration, proangiogenic activity | Not fully elucidated | researchgate.net |

Innovative Academic Synthetic Strategies for Analogue Development

The limited availability of Stigmast-5-en-3beta,24-diol and its isomers from natural sources necessitates the development of efficient chemical syntheses. Such synthetic routes are crucial not only for producing sufficient quantities for biological testing but also for creating a diverse library of analogues to probe structure-activity relationships (SAR).

Stigmasterol, an abundant and readily available phytosterol, is a common starting material for the synthesis of these derivatives. nih.govresearchgate.net Its structure, featuring a hydroxyl group and double bonds in the ring and side chain, provides multiple reactive sites for chemical modification. nih.gov

One key synthetic achievement has been the efficient synthesis of both (24R)- and (24S)-stigmasta-5-ene-3β,24-ols from stigmasterol. researchgate.net This allows for the study of stereochemistry's impact on biological activity. The synthetic toolbox applied to the stigmasterol scaffold is diverse and includes several key reactions:

Hydroxylation and Dihydroxylation: Creating diol and triol derivatives by adding hydroxyl groups across double bonds. nih.govresearchgate.net

Epoxidation and Epoxide Ring-Opening: Introducing epoxy groups, which can then be opened to form diols and other functionalized derivatives. nih.govnih.govresearchgate.net

Oxidation: Converting hydroxyl groups to ketones to explore the role of this functionality. researchgate.net

Acetylation: Protecting hydroxyl groups to allow for selective reactions at other sites on the molecule. nih.gov

These strategies have been used to successfully synthesize a wide range of stigmasterol analogues, including Stigmast-5-ene-3β,22,23-triol and Stigmastane-3β,5,6,22,23-pentol. nih.govacs.org Furthermore, innovative strategies involve more profound structural changes, such as the synthesis of phenyl-substituted sterol side chains to create novel analogues with potentially different biological targets. unisi.it The continued development of these innovative synthetic strategies is fundamental to advancing the field, enabling the creation of novel compounds with tailored properties for academic research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of Stigmast-5-en-3β,24-diol in natural product extracts?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm stereochemistry, high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Reference standards should be employed for comparative retention time and spectral matching .

Q. What pharmacological activities have been reported for Stigmast-5-en-3β,24-diol, and which experimental models were used?

- Methodological Answer : Documented activities include anti-inflammatory, anti-tumor, and cholesterol-lowering effects. For example, anti-tumor activity was tested in vitro using human cancer cell lines (e.g., HepG2 or MCF-7) via MTT assays, while cholesterol modulation was studied in rodent models via dietary supplementation and serum lipid profiling .

Q. How should researchers handle discrepancies in reported biological activities of Stigmast-5-en-3β,24-diol across different studies?

- Methodological Answer : Investigate variables such as cell line specificity (e.g., epithelial vs. mesenchymal origin), compound purity (via HPLC-ELSD), and experimental conditions (e.g., dose range, exposure time). Meta-analyses using standardized protocols (e.g., PRISMA guidelines) can reconcile contradictory data by assessing study heterogeneity .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the interaction of Stigmast-5-en-3β,24-diol with nuclear receptors like LXR or NMDA receptors?

- Methodological Answer : Use ligand-binding assays (e.g., fluorescence polarization) to quantify affinity, followed by transcriptional reporter assays (e.g., luciferase-based systems) to assess receptor activation. For NMDA receptors, electrophysiological recordings in neuronal cultures or brain slices are essential to evaluate functional modulation .

Q. How can researchers optimize isolation protocols for Stigmast-5-en-3β,24-diol from complex plant matrices?

- Methodological Answer : Employ sequential extraction with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol). Follow with chromatographic purification using silica gel column chromatography and reverse-phase HPLC. Validate each step with TLC and NMR to track compound recovery .

Q. What strategies mitigate oxidative degradation of Stigmast-5-en-3β,24-diol during long-term storage or experimental assays?

- Methodological Answer : Store the compound in amber vials under inert gas (e.g., argon) at −20°C. Add antioxidants (e.g., BHT) to stock solutions and use degassed solvents. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH) with HPLC-UV quantification .

Q. How can dose-response meta-analysis frameworks be applied to existing data on Stigmast-5-en-3β,24-diol’s anti-inflammatory effects?

- Methodological Answer : Pool data from in vivo studies (e.g., murine paw edema models) using random-effects models. Adjust for covariates like administration route (oral vs. intraperitoneal) and species differences. Sensitivity analyses should exclude outliers and assess publication bias via funnel plots .

Q. What advanced spectral techniques resolve ambiguities in distinguishing Stigmast-5-en-3β,24-diol from its isomers (e.g., 24Z vs. 24E configurations)?

- Methodological Answer : Utilize 2D-NMR techniques (e.g., NOESY or ROESY) to determine spatial proximity of protons near the 24-position. High-resolution MS/MS with collision-induced dissociation (CID) can differentiate fragmentation patterns of geometric isomers .

Methodological Resources

- Data Contradiction Analysis : Follow COSMOS-E guidelines for systematic reviews, including risk-of-bias assessment and GRADE criteria for evidence quality .

- Structural Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook or ChemSpider, ensuring alignment with published InChIKeys .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.